Alpha-Substitution Stereochemical Differentiation: 2-(3-Chlorophenoxy)butanoic acid vs. 4-(3-Chlorophenoxy)butanoic acid
The α-substitution pattern of 2-(3-chlorophenoxy)butanoic acid generates a chiral center at C-2 of the butanoic acid chain, a structural feature completely absent in the γ-substituted positional isomer 4-(3-chlorophenoxy)butanoic acid (CAS 5057-51-2) . The target compound (C10H11ClO3, MW = 214.65, ChemSpider ID 12561084) contains zero defined stereocenters in its default racemic mixture but possesses one stereogenic center, enabling resolution into (R)- and (S)-enantiomers . The corresponding γ-isomer (CAS 5057-51-2, MW = 214.64, PubChem CID 201276) lacks any stereogenic carbon in the butanoic acid backbone, making it achiral and therefore fundamentally unsuitable for applications requiring chiral induction or enantioselective synthesis [1].
| Evidence Dimension | Presence of stereogenic center |
|---|---|
| Target Compound Data | One stereogenic center at α-carbon (C-2); racemic mixture; resolvable into enantiomers |
| Comparator Or Baseline | 4-(3-Chlorophenoxy)butanoic acid: zero stereogenic centers; completely achiral |
| Quantified Difference | Stereogenic centers: 1 (target) vs. 0 (comparator); qualitative yes/no differentiation with profound consequences for chiral synthesis applications |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular connectivity (ChemSpider CSID 12561084 vs. PubChem CID 201276) |
Why This Matters
For procurement decisions involving asymmetric synthesis, the presence of a chiral center in the target compound enables enantioselective applications that are structurally impossible with the achiral 4-substituted isomer, directly determining which compound can be used as a chiral intermediate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 201276, 4-(3-Chlorophenoxy)butanoic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Chlorophenoxy_butanoic-acid View Source
